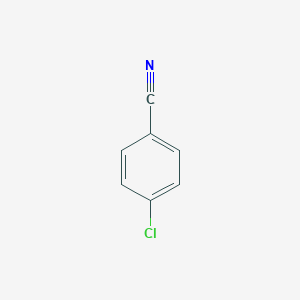

4-Chlorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6111. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNGXPDXRVXSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044703 | |

| Record name | 4-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Benzonitrile, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 4-Chlorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-03-0 | |

| Record name | 4-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z0HGP3A8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorobenzonitrile (CAS 623-03-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorobenzonitrile (CAS 623-03-0), a pivotal chemical intermediate in various industrial and research applications. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety information, and known biological interactions, offering a consolidated resource for laboratory and development work.

Core Properties and Identification

This compound is a white solid organic compound, characterized by a benzene ring substituted with a chlorine atom and a nitrile group at the para position.[1][2] Its versatile reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance pigments.[3][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClN | [5] |

| Molecular Weight | 137.57 g/mol | |

| Appearance | White to off-white crystalline powder/solid | [1][5] |

| Melting Point | 90-94 °C | [6] |

| Boiling Point | 223 °C (at 760 mmHg) | |

| Flash Point | 108 °C | |

| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [2] |

| Vapor Pressure | 0.11 mmHg | [7] |

| logP | 2.6 | [5] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 623-03-0 | |

| EC Number | 210-765-4 | |

| PubChem CID | 12163 | [5] |

| InChI Key | GJNGXPDXRVXSEH-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC=C1C#N)Cl | [1] |

| MDL Number | MFCD00001813 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Key Features and Observations |

| ¹H NMR | In CDCl₃, the spectrum typically shows two doublets in the aromatic region corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The signals appear at approximately δ 7.47 ppm and δ 7.61 ppm.[8] |

| ¹³C NMR | In CDCl₃, characteristic peaks are observed at approximately δ 110.7, 117.9 (C≡N), 129.6, 133.3, and 139.4 ppm. |

| Infrared (IR) | The IR spectrum displays a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Other significant bands correspond to C-Cl stretching and aromatic C-H and C=C vibrations. |

| Mass Spectrometry (MS) | In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) appears at m/z = 137.[5] A characteristic M+2 peak at m/z = 139 with an intensity of about one-third of the M⁺ peak is observed due to the natural abundance of the ³⁷Cl isotope.[9] |

Synthesis and Reactivity

This compound is produced industrially via the ammoxidation of 4-chlorotoluene.[1][10] For laboratory purposes, several synthetic routes are available. It is a versatile substrate for further chemical modification, notably in cross-coupling reactions.

Experimental Protocol: Laboratory Synthesis from 4-Chlorobenzaldehyde

This protocol outlines the synthesis of this compound via the dehydration of the corresponding aldoxime, formed in situ.

Methodology: [11]

-

Reaction Setup: To a suitable reaction flask, add 4-chlorobenzaldehyde (50 g, 0.36 mol), sodium formate (48.4 g, 0.71 mol), and hydroxylamine hydrochloride (24.7 g, 0.36 mol).

-

Solvent Addition: Add 400 mL of 98% formic acid to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 130 °C) for 1 hour.

-

Precipitation: After cooling the mixture to room temperature, pour it into 1 liter of cold water. A white precipitate of this compound will form.

-

Isolation and Purification: Collect the white precipitate by filtration. The crude product can be air-dried. The reported yield is approximately 88%, with a melting point of 91-92 °C.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This compound serves as an aryl halide partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 mmol), an arylboronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 mmol).

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene, ethanol/water).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 60-100 °C) overnight or until reaction completion is observed by TLC or GC analysis.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-cyanobiaryl product.

Biological Activity and Metabolism

While primarily used as a chemical intermediate, some biological activities and metabolic pathways have been noted for this compound and structurally related compounds.

Reported Biological Activity

This compound has been reported to exhibit anti-inflammatory activity by inhibiting prostaglandin synthesis in rats.[14] Prostaglandins are lipid compounds involved in the inflammatory response, produced via the cyclooxygenase (COX) pathway. Inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Metabolism

Studies on the metabolism of structurally similar compounds, such as 4-chloronitrobenzene in rat hepatocytes, provide insight into the likely metabolic fate of this compound.[15] The primary metabolic pathways for such aromatic compounds typically involve reduction and conjugation. The nitrile group can also be subject to hydrolysis.

A plausible metabolic pathway for this compound involves:

-

Reduction: The nitrile group can be reduced.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (4-chlorobenzoic acid).

-

Oxidation: Cytochrome P450 enzymes may hydroxylate the aromatic ring.

-

Conjugation: The resulting metabolites can be conjugated with glucuronic acid or glutathione to increase water solubility and facilitate excretion.[15]

Safety and Hazard Information

This compound is classified as hazardous.[16] Proper personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification

| Hazard Class | Category | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Dermal | 3 / 4 | Danger / Warning | H311: Toxic in contact with skin / H312: Harmful in contact with skin | [5][16] |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | |

| Hazardous to the Aquatic Environment, Long-Term | 3 | - | H412: Harmful to aquatic life with long lasting effects | [17] |

Precautionary Statements (Selected): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 623-03-0 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [anshulchemicals.com]

- 5. This compound | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 623-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. This compound (623-03-0) 1H NMR [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Ammoxidation - Wikipedia [en.wikipedia.org]

- 11. prepchem.com [prepchem.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. CAS 623-03-0: this compound | CymitQuimica [cymitquimica.com]

- 15. Metabolism of chloronitrobenzenes by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Chlorobenzonitrile: Structure, Functionality, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorobenzonitrile is a versatile synthetic intermediate of significant interest in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, and key synthetic methodologies. Detailed experimental protocols for its preparation, purification, and common chemical transformations are presented. Furthermore, this guide elucidates the functional role of this compound as a critical building block in the synthesis of prominent pharmaceuticals, namely the aromatase inhibitor Letrozole and the AMPA receptor antagonist Perampanel. The mechanisms of action and associated signaling pathways of these drugs are visually detailed to highlight the downstream biological impact of chemical scaffolds derived from this compound.

Chemical Structure and Physicochemical Properties

This compound, also known as p-chlorobenzonitrile, is an aromatic organic compound with the chemical formula C₇H₄ClN.[1] Its structure consists of a benzene ring substituted with a chlorine atom and a nitrile group at the para position.[2] This substitution pattern imparts specific reactivity and physical characteristics to the molecule.[3] The presence of the electron-withdrawing nitrile group and the halogen atom makes the aromatic ring susceptible to nucleophilic substitution and influences its electronic properties, rendering it a valuable precursor in various coupling reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClN | [4] |

| Molecular Weight | 137.57 g/mol | [5] |

| CAS Number | 623-03-0 | [5] |

| Appearance | White to off-white solid/crystalline powder | [5][6] |

| Melting Point | 90-94 °C | [5][6] |

| Boiling Point | 223 °C (at 760 mmHg) | [5][6] |

| Flash Point | 108 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.[2][3] | |

| Density | 1.22 g/cm³ | [3] |

| InChIKey | GJNGXPDXRVXSEH-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=CC=C1C#N)Cl | [4] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference(s) |

| Infrared (IR) | Characteristic nitrile (C≡N) stretch around 2230 cm⁻¹. | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.61 (d, J = 8.0Hz, 2H), 7.47 (d, J = 8.0Hz, 2H) | [8] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 139.4, 133.3, 129.6, 117.9, 110.7 | [8] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z ≈ 137, with a characteristic M+2 peak for the chlorine isotope. | [7] |

Synthesis and Purification

This compound can be synthesized through several routes, both on an industrial and laboratory scale.

Industrial Synthesis: Ammoxidation of 4-Chlorotoluene

The primary industrial method for producing this compound is the ammoxidation of 4-chlorotoluene.[1][9] This process involves the reaction of 4-chlorotoluene with ammonia and an oxygen source at high temperatures over a catalyst.[9]

-

Catalyst Preparation: A multi-component catalyst, such as VₐPₑCeₑSbₐOₓ on a silica gel carrier, is prepared.[10]

-

Reaction Setup: A fluidized bed reactor is charged with the catalyst.

-

Reactant Feed: A gaseous mixture of 4-chlorotoluene, ammonia, air (as the oxygen source), and steam is continuously fed into the reactor.[9]

-

Reaction Conditions: The reaction is maintained at a temperature of 370-380 °C.[10]

-

Product Isolation: The gaseous product stream is passed through a cold trap to crystallize the crude this compound.[9]

-

Purification: The crude product is then purified by distillation under reduced pressure to yield this compound with a purity of ≥99%.

Caption: Workflow for the industrial synthesis of this compound.

Laboratory Synthesis: Sandmeyer Reaction

A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from 4-chloroaniline.

-

Diazotization: 4-Chloroaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared. The cold diazonium salt solution is slowly added to the cyanide solution.

-

Reaction: The mixture is stirred and gently warmed to facilitate the replacement of the diazonium group with a nitrile group.

-

Work-up: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Purification: Recrystallization

This compound can be effectively purified by recrystallization.

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of hot ethanol is added to dissolve the solid completely.[11]

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated.[11]

-

Hot Filtration (Optional): The hot solution is filtered through a fluted filter paper to remove any insoluble impurities and activated charcoal.[12]

-

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[11]

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[12]

-

Washing and Drying: The collected crystals are washed with a small amount of ice-cold ethanol and then dried to obtain pure this compound.[11]

Caption: Experimental workflow for the purification of this compound.

Key Chemical Reactions and Functionality

The nitrile and chloro functionalities of this compound allow for a range of chemical transformations, making it a valuable synthetic intermediate.

Suzuki-Miyaura Coupling

This compound can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

-

Reaction Setup: A reaction vessel is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol), a phosphine ligand like triphenylphosphine (0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[13] The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: A suitable solvent system, such as a mixture of toluene and water, is added.

-

Reaction: The mixture is heated to reflux (around 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product, 4-cyanobiphenyl, is purified by column chromatography on silica gel.

Hydrolysis to 4-Chlorobenzamide

The nitrile group can be hydrolyzed to a primary amide under basic or acidic conditions.

-

Reaction Setup: this compound is suspended in a mixture of ethanol and aqueous sodium hydroxide.

-

Reagent Addition: Hydrogen peroxide (30% aqueous solution) is added dropwise to the mixture, maintaining the temperature below 50 °C.

-

Reaction: The reaction is stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Product Isolation: The reaction mixture is cooled, and the precipitated 4-chlorobenzamide is collected by filtration.

-

Purification: The crude amide can be purified by recrystallization from water or an ethanol/water mixture.

Reduction to 4-Chlorobenzylamine

The nitrile group can be reduced to a primary amine using various reducing agents.

-

Reaction Setup: In a flask under an argon atmosphere, a solution of this compound (0.5 mmol) in 2-butanol (5 mL) is prepared.[14]

-

Catalyst and Base Addition: A Ruthenium(II) complex (1 M) and KOtBu (0.05 mM) are added, and the mixture is stirred for 5 minutes.[14]

-

Reaction: The reaction mixture is heated to 120°C for 30 minutes.[14]

-

Work-up: After completion, the catalyst is separated by adding petroleum ether and filtering. The filtrate is neutralized with 1 M HCl.[14]

-

Purification: The product is purified by short-path silica gel column chromatography.[14]

Applications in Drug Development

This compound is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Letrozole

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of estrogen receptor-positive breast cancer in postmenopausal women.[15] this compound is one of the key reagents in its synthesis.[16]

A key step in the synthesis of Letrozole involves the reaction of a carbanion derived from p-tolunitrile with this compound.[16]

-

Carbanion Formation: In a reaction flask under an inert atmosphere, p-tolunitrile is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (-10 to -60 °C). A strong base such as potassium tert-butoxide or n-butyllithium is added dropwise to generate the carbanion.[16]

-

Nucleophilic Attack: A solution of this compound in THF is then slowly added to the carbanion solution, maintaining the low temperature. The reaction is stirred for several hours.[16]

-

Work-up: The reaction is quenched with water, leading to the precipitation of the intermediate, 4,4'-dicyanodiphenylmethane. The solid is collected by filtration and washed.[16]

-

Further Steps: This intermediate undergoes subsequent reactions, including bromination and condensation with 1,2,4-triazole, to yield Letrozole.[16]

Letrozole's mechanism of action involves the inhibition of the aromatase enzyme, which catalyzes the final step in estrogen biosynthesis.[15] This leads to a significant reduction in estrogen levels, thereby depriving estrogen-receptor-positive breast cancer cells of their primary growth stimulus. This results in cell cycle arrest at the G0/G1 phase and induction of apoptosis.[17]

References

- 1. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 2. CAS 623-03-0: this compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 99 623-03-0 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound (623-03-0) 13C NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]

- 10. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. rsc.org [rsc.org]

- 14. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorobenzonitrile, a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document outlines its fundamental chemical properties, detailed experimental protocols for its synthesis and key reactions, and a visualization of a critical reaction pathway.

Core Chemical and Physical Data

This compound is a solid organic compound characterized by a benzene ring substituted with a chlorine atom and a nitrile group.[1][2] The para-position of these functional groups is crucial to its reactivity and utility in various synthetic applications.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClN | [1][4] |

| Molecular Weight | 137.57 g/mol | [5] |

| CAS Number | 623-03-0 | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 90-93 °C | [5] |

| Boiling Point | 223 °C | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and significant reactions of this compound are presented below. These protocols are intended for laboratory use by trained professionals.

Synthesis of this compound

1. Industrial Method: Ammoxidation of 4-Chlorotoluene

The primary industrial route to this compound is the ammoxidation of 4-chlorotoluene.[1] This gas-phase reaction involves the catalytic oxidation of the methyl group of 4-chlorotoluene in the presence of ammonia.

-

Reactants : 4-chlorotoluene, ammonia, and air (as the oxygen source).

-

Catalyst : Typically a mixed metal oxide catalyst, often based on vanadium and molybdenum.

-

Reaction Conditions : The reaction is carried out at elevated temperatures, generally in the range of 350-450 °C.

-

Process Overview : Gaseous 4-chlorotoluene, ammonia, and air are passed over the catalyst bed in a fixed-bed or fluidized-bed reactor. The reaction is exothermic and requires careful temperature control. The effluent gas stream is then cooled to condense the this compound, which is subsequently purified by distillation or crystallization. A general molar ratio for the feed is air:ammonia:o-chlorotoluene:water = 20:2:1:1.

2. Laboratory Synthesis from 4-Chlorobenzaldehyde

A common laboratory-scale synthesis involves the conversion of 4-chlorobenzaldehyde to this compound.

-

Reactants : 4-chlorobenzaldehyde, hydroxylamine hydrochloride, and sodium formate in formic acid.[7]

-

Procedure :

-

To a flask containing 400 mL of 98% formic acid, add 50 g (0.36 mol) of 4-chlorobenzaldehyde, 24.7 g (0.36 mol) of hydroxylamine hydrochloride, and 48.4 g (0.71 mol) of sodium formate.[7]

-

Heat the mixture to reflux for approximately 1 hour.[7]

-

After cooling to room temperature, pour the reaction mixture into 1 liter of cold water.[7]

-

A white precipitate of this compound will form. Collect the solid by filtration.[7]

-

Wash the precipitate with water and air-dry to obtain the final product.[7]

-

Key Reactions of this compound

1. Suzuki-Miyaura Cross-Coupling

This compound serves as an aryl halide partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of biaryl compounds.[6]

-

Reactants : this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PEPPSI-type catalysts), and a base (e.g., K₂CO₃, Cs₂CO₃).[8][9]

-

Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.[9]

-

General Procedure :

-

In a reaction vessel under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).[9]

-

Add the solvent system and degas the mixture.[9]

-

Add the palladium catalyst (typically 0.1-5 mol%).[9]

-

Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting materials are consumed, as monitored by techniques like TLC or GC.[9]

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. The product is typically extracted with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

2. Hydrolysis to 4-Chlorobenzoic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reactants : this compound and a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).

-

Procedure (Basic Hydrolysis) :

-

Dissolve this compound in a suitable solvent, such as ethanol or a mixture of water and a co-solvent.

-

Add an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux for several hours until the reaction is complete.

-

Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 4-chlorobenzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key transformation involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound [anshulchemicals.com]

- 5. This compound 99 623-03-0 [sigmaaldrich.com]

- 6. CAS 623-03-0: this compound | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. m.youtube.com [m.youtube.com]

Solubility Profile of 4-Chlorobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-chlorobenzonitrile in various organic solvents. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and pigments. A thorough understanding of its solubility is crucial for process development, optimization, and scale-up in these industries. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a relevant synthetic pathway involving this compound, with a focus on its application in drug development.

Introduction

This compound ((C₇H₄ClN)) is a crystalline solid that is sparingly soluble in water but exhibits good solubility in a range of organic solvents.[1][2] Its utility as a precursor in the synthesis of high-value molecules, such as the antihypertensive drug valsartan, necessitates a detailed understanding of its behavior in different solvent systems. This guide aims to provide researchers and drug development professionals with a centralized resource for solubility data and related experimental protocols.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield extensive quantitative data on the mole fraction solubility of this compound in a wide range of organic solvents at various temperatures. The majority of sources describe its solubility in qualitative terms. One source quantifies its solubility in water as 0.245 g/L, highlighting its poor aqueous solubility.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | Not Specified | 0.245 | ~0.00178 |

Molar solubility calculated based on a molar mass of 137.57 g/mol .

The lack of extensive tabulated quantitative data underscores a gap in the publicly accessible chemical literature. For process development requiring precise solubility data in specific organic solvents, experimental determination is highly recommended.

Qualitative Solubility

Qualitative assessments from various sources consistently indicate that this compound is soluble in several common organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvents | Solubility Description |

| Alcohols | Methanol, Ethanol | Soluble, 5% solution in alcohol is clear[3] |

| Ketones | Acetone | Moderately soluble[4] |

| Ethers | Diethyl ether | Soluble |

| Esters | Ethyl acetate | Soluble |

| Halogenated Solvents | Dichloromethane | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent at a constant temperature.

Principle

An excess of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature for a sufficient duration to reach saturation. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Constant temperature water bath or incubator with shaker

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Solid-Liquid Mixture: Accurately weigh an excess amount of this compound and transfer it to a vial. Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: After equilibration, allow the mixture to settle for a short period within the constant temperature bath. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial.

-

Sample Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight of the dissolved solid is obtained. The solubility can then be calculated in terms of mass of solute per mass or volume of solvent.

-

Chromatographic/Spectroscopic Method: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the filtered saturated sample and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method. Construct a calibration curve from the standards to determine the concentration of this compound in the saturated sample.

-

-

Data Reporting: Express the solubility as mole fraction, molality (mol/kg of solvent), or molarity (mol/L of solution) at the specified temperature.

Application in Drug Development: Synthesis of Valsartan

This compound is a critical starting material in the synthesis of valsartan, an angiotensin II receptor antagonist used to treat high blood pressure. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway of Valsartan from this compound.

This workflow highlights the importance of controlling reaction conditions, where the solubility of intermediates in the reaction solvents plays a critical role in reaction kinetics, yield, and purification.

Conclusion

While qualitative data confirms the solubility of this compound in a variety of common organic solvents, there is a notable absence of comprehensive, publicly available quantitative solubility data. For applications in pharmaceutical and chemical manufacturing, where precise control of process parameters is essential, the experimental determination of solubility using established methods like the isothermal saturation technique is strongly advised. The role of this compound as a key building block in the synthesis of important drugs like valsartan underscores the practical importance of understanding its solubility characteristics.

References

In-Depth Technical Guide: Water Solubility of 4-Chlorobenzonitrile and Temperature Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility of 4-chlorobenzonitrile, with a focus on the effects of temperature. This document is intended to be a valuable resource for professionals in research, science, and drug development who require detailed information on the physicochemical properties of this compound.

Introduction to this compound

This compound, also known as p-chlorobenzonitrile, is an organic compound with the chemical formula C₇H₄ClN.[1][2] It presents as a white to off-white crystalline solid and is characterized by a benzene ring substituted with a chlorine atom and a nitrile group in the para position.[1][3] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and pigments.[1] Understanding its aqueous solubility is critical for its application in various chemical processes, formulation development, and for assessing its environmental fate.

Water Solubility of this compound

This compound exhibits low solubility in water due to the hydrophobic nature of its aromatic ring.[4] The presence of the polar nitrile group contributes to some degree of polarity, but the overall molecule is sparingly soluble in aqueous solutions.[4] It is, however, more soluble in organic solvents such as ethanol and acetone.[1]

Quantitative Solubility Data

| Parameter | Value | Notes |

| Water Solubility | 0.245 g/L | Temperature not specified. |

| Water Solubility | 0.335 mg/mL (equivalent to 0.335 g/L) | Temperature not specified. |

| Log S | -2.61 | A calculated logarithmic measure of solubility. |

Disclaimer: The absence of temperature specifications for the above data points limits their utility in assessing the temperature-dependent solubility profile of this compound.

Effect of Temperature on Water Solubility

For most solid organic compounds, including this compound, water solubility is expected to increase with a rise in temperature.[4] This phenomenon is governed by the principles of thermodynamics, where the dissolution process for many solids is endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, resulting in a higher concentration of the dissolved solute.

While the general trend of increasing solubility with temperature is anticipated for this compound, a specific quantitative relationship or a solubility curve as a function of temperature could not be established from the available literature.

Experimental Protocol for Determining Water Solubility

The most common and reliable method for determining the aqueous solubility of a compound like this compound is the shake-flask method . The following is a generalized protocol based on standard laboratory procedures.

Principle

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific volume of water at a controlled temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Deionized or distilled water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a suitable membrane, such as PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of water in a sealed container (e.g., a screw-cap flask or vial). The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated aqueous phase from the excess solid, centrifuge the sample at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure the complete removal of any undissolved microparticles, filter the aliquot through a syringe filter.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in g/L or mol/L at the specific temperature of the experiment.

-

Temperature Variation: Repeat the entire procedure at different temperatures to determine the temperature-dependent solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of water solubility using the shake-flask method.

References

4-Chlorobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzonitrile, a para-substituted aromatic nitrile, has emerged as a cornerstone in the field of organic synthesis. Its unique molecular architecture, featuring a reactive nitrile group and a chlorine atom on a benzene ring, offers a versatile platform for a myriad of chemical transformations. This dual functionality makes it an invaluable precursor in the synthesis of a wide spectrum of high-value organic molecules, including active pharmaceutical ingredients (APIs), advanced agrochemicals, and high-performance pigments. This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and detailed experimental protocols involving this compound, tailored for professionals in research and development.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid with a slightly pungent aromatic odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 623-03-0 | [2] |

| Molecular Formula | C₇H₄ClN | [3] |

| Molecular Weight | 137.57 g/mol | [3] |

| Melting Point | 90-93 °C | [4] |

| Boiling Point | 223 °C | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar organic solvents such as DMSO and acetonitrile; low solubility in water. | [1] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It is toxic if swallowed or in contact with skin and may cause eye irritation. All handling should be performed in a well-ventilated fume hood.

Core Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of both the cyano group and the chloro substituent. These functional groups can be manipulated independently or sequentially to construct complex molecular architectures.

Reactions of the Nitrile Group

The nitrile moiety is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles.

The reduction of the nitrile group to a primary amine is a fundamental transformation. 4-Chlorobenzylamine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reagents: this compound (0.5 mmol), Ruthenium(II) complex (1 M), 2-butanol (5 mL), KOtBu (0.05 mM).

-

Procedure:

-

To a 25 mL flask under an argon atmosphere, add the Ruthenium(II) complex (1 M) and 2-butanol (5 mL). Stir the mixture for 5 minutes at room temperature.

-

Add KOtBu (0.05 mM) and continue stirring for an additional 5 minutes.

-

Add this compound (0.5 mmol) to the reaction mixture.

-

Heat the mixture at 120°C for 30 minutes.

-

After completion, cool the reaction and separate the catalyst by adding petroleum ether and filtering.

-

Neutralize the filtrate with 1 M HCl.

-

The product can be purified by silica gel column chromatography.

-

-

Yield: The yield of 4-chlorobenzylamine can be determined by gas chromatography (GC) using an internal standard.[5]

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. 4-Chlorobenzoic acid is a valuable building block in its own right.

Experimental Protocol: Acidic Hydrolysis of this compound

-

Reagents: 4-Chlorobenzaldehyde (50 g, 0.36 mol), Sodium Formate (48.4 g, 0.71 mol), Hydroxylamine Hydrochloride (24.7 g, 0.36 mol), Formic Acid (98 wt.%, 400 mL). (Note: This protocol starts from the corresponding aldehyde to generate the nitrile in situ, which is then hydrolyzed. A direct hydrolysis protocol for this compound would involve heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide).

-

Procedure (for in-situ generation and hydrolysis):

-

Combine 4-chlorobenzaldehyde, sodium formate, and hydroxylamine hydrochloride in formic acid.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the white precipitate and air-dry to obtain this compound.

-

For hydrolysis, the isolated this compound can be refluxed with aqueous sulfuric acid (e.g., 50%) until the reaction is complete (monitored by TLC).

-

-

Yield: A yield of approximately 88% for the formation of this compound from the aldehyde has been reported.[6] The subsequent hydrolysis to 4-chlorobenzoic acid typically proceeds in high yield.

The [3+2] cycloaddition of an azide source to the nitrile group is a powerful method for the synthesis of tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1H-tetrazole

-

Reagents: this compound (13.7 g, 0.10 mol), Ammonium Chloride (13.4 g, 0.25 mol), Sodium Azide (7.8 g, 0.12 mol), Dimethylformamide (DMF, 120 mL).

-

Procedure:

-

Dissolve this compound, ammonium chloride, and sodium azide in DMF.

-

Heat the mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and pour it into cold water.

-

Acidify to pH 2 with concentrated hydrochloric acid.

-

Filter the resulting precipitate, wash with water and ethanol, and dry.

-

-

Yield: 11.1 g (61.8%).[7]

Reactions of the Chloro Substituent

The chlorine atom on the aromatic ring can be displaced via nucleophilic aromatic substitution or participate in various cross-coupling reactions.

The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by various nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reagents: this compound (10 g), Ammonia water (30 mL), Ethanol (100 mL), Sodium Hydroxide (5 g).

-

Procedure:

-

In a suitable reaction vessel, combine this compound, ammonia water, and ethanol.

-

Add sodium hydroxide and stir the mixture at room temperature for 24 hours.

-

Neutralize the reaction mixture with hydrochloric acid to precipitate the product, 4-aminobenzonitrile.

-

Filter the precipitate and wash with water.

-

The product can be further purified by recrystallization or chromatography.

-

-

Yield: This method is reported for the synthesis of 4-aminobenzonitrile from this compound.[8]

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with boronic acids to generate biphenyl derivatives, which are common scaffolds in pharmaceuticals. A key intermediate in the synthesis of the antihypertensive drug Valsartan is a biphenyl nitrile derivative. While industrial syntheses may start from precursors other than this compound, the following illustrates the coupling of a related chlorobenzonitrile derivative.

Conceptual Workflow: Synthesis of a Valsartan Precursor

A multi-step synthesis of a late-stage precursor of Valsartan involves a Suzuki-Miyaura cross-coupling reaction.[2] A simplified workflow is depicted below.

Caption: A simplified workflow for the synthesis of a Valsartan precursor.

Experimental Details for a Related Suzuki-Miyaura Coupling:

The coupling of 2-chlorobenzonitrile with 4-tolylboronic acid has been studied as a key step in Valsartan synthesis.[9][10][11]

-

Catalyst: SiliaCat DPP-Pd

-

Solvent: Ethanol

-

Conditions: Reflux

-

Outcome: This reaction produces 4'-methyl-2-biphenylcarbonitrile, a key intermediate for Valsartan.

This compound can also participate in other palladium-catalyzed cross-coupling reactions, such as the Heck reaction with alkenes and the Sonogashira reaction with terminal alkynes, to introduce further molecular diversity.

-

Heck Reaction: The coupling of aryl halides with alkenes. For example, the reaction of a substituted chlorobenzene with styrene can be achieved using a palladium catalyst.[12][13][14]

-

Sonogashira Reaction: The coupling of aryl halides with terminal alkynes. The reaction of 4-chlorotoluene with phenylacetylene has been demonstrated with high turnover numbers using a palladium catalyst.[15]

Applications in the Synthesis of High-Value Molecules

Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of numerous pharmaceuticals.

-

Valsartan: As discussed, derivatives of this compound are crucial for constructing the biphenyl scaffold of this widely used angiotensin II receptor blocker.[2][4][9][10][11][16][17][18][19][20]

-

Sertraline: While not a direct precursor, the synthesis of the antidepressant Sertraline involves intermediates that can be conceptually derived from precursors synthesized using chemistry related to this compound derivatives.

Agrochemical Synthesis

The stability and reactivity of this compound make it a suitable building block for a range of herbicides, pesticides, and fungicides.

Pigment Manufacturing

This compound is a key precursor in the synthesis of high-performance diketopyrrolo[3,4-c]pyrrole (DPP) pigments, such as Pigment Red 254.

Experimental Protocol: Synthesis of Pigment Red 254

-

Reagents: this compound (88g), Metallic Sodium (21g), tert-Amyl alcohol (180g), Ferric Trichloride (1g), Diisopropyl succinate (74g).

-

Procedure:

-

Under a nitrogen atmosphere, prepare sodium tert-amyloxide by reacting metallic sodium with tert-amyl alcohol in the presence of ferric trichloride at reflux.

-

Add this compound to the sodium tert-amyloxide solution at 90°C and stir until dissolved.

-

Slowly add a mixture of diisopropyl succinate and tert-amyl alcohol to the reaction mixture at 90°C over 3 hours for the condensation reaction.

-

After the addition is complete, maintain the temperature for a period of time.

-

The condensed material is then hydrolyzed with deionized water containing a surfactant.

-

The tert-amyl alcohol and isopropanol are removed by vacuum evaporation.

-

The crude Pigment Red 254 is isolated by filtration, washing, and drying.

-

-

Yield: High yields have been reported for this process.[1][21]

Logical Workflow for DPP Pigment Synthesis

Caption: A logical workflow for the synthesis of Pigment Red 254.

Conclusion

This compound is a versatile and economically important building block in organic synthesis. Its ability to undergo a wide range of chemical transformations on both the nitrile group and the chloro substituent provides chemists with a powerful tool for the construction of complex and valuable molecules. The detailed protocols and synthetic strategies outlined in this guide highlight the broad utility of this compound and serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological and material properties.

References

- 1. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CN101450917B - Valsartan synthesis method - Google Patents [patents.google.com]

- 5. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 5-(4-Chlorophenyl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bloomtechz.com [bloomtechz.com]

- 9. qualitas1998.net [qualitas1998.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sctunisie.org [sctunisie.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. WO2009125416A2 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 17. Process For The Preparation Of Valsartan Intermediate [quickcompany.in]

- 18. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Preparation method of pigment red 254 - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Biological Activity of 4-Chlorobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-chlorobenzonitrile derivatives, with a focus on their synthesis, anticancer, and antimicrobial properties. This document details experimental protocols for key biological assays and presents available quantitative data to facilitate comparative analysis. Furthermore, it visualizes key signaling pathways potentially modulated by these compounds.

Introduction

This compound is a versatile chemical intermediate characterized by a benzene ring substituted with a chlorine atom and a nitrile group.[1] Derivatives of this core structure, particularly those synthesized through Knoevenagel condensation with active methylene compounds to form 2-(4-chlorobenzylidene)malononitrile and its analogues, have garnered significant attention in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The electron-withdrawing nature of the 4-chloro substituent and the reactivity of the nitrile group are believed to play a crucial role in their pharmacological profiles. This guide aims to consolidate the current understanding of these derivatives, providing a valuable resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The primary synthetic route to biologically active 2-(4-chlorobenzylidene)malononitrile derivatives is the Knoevenagel condensation. This reaction involves the condensation of 4-chlorobenzaldehyde with an active methylene compound, such as malononitrile, typically catalyzed by a base.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(4-chlorobenzylidene)malononitrile derivatives via Knoevenagel condensation.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of this compound derivatives.

Synthesis of 2-(4-chlorobenzylidene)malononitrile

Materials:

-

4-chlorobenzaldehyde

-

Malononitrile

-

Ethanol (Solvent)

-

Piperidine (Base catalyst)

-

Distilled water

-

Büchner funnel and flask

-

Filter paper

-

Beakers and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of 4-chlorobenzaldehyde and 10 mmol of malononitrile in 30 mL of ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water and then with a small amount of cold ethanol.

-

Dry the product in a desiccator.

-

For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.1%).

-

After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each this compound derivative.

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | Derivative Structure | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 2-(4-Chlorobenzylidene)malononitrile | Not Specified | - | - |

| 2 | Substituted pyrimidine derivative | Leukemia (SR) | >100 | [2] |

| 3 | Morpholinopyrimidine-5-carbonitrile | Leukemia (SR) | 58.51 (%GI) | [2] |

Note: Data for a comprehensive series of 2-(4-chlorobenzylidene)malononitrile derivatives is limited in the readily available literature. The provided data are from specific examples of broader chemical classes containing the this compound moiety.

Table 2: Antimicrobial Activity of Mandelonitrile Derivatives (MIC in µg/mL)

| Compound ID | Derivative Structure | Pseudomonas aeruginosa | Reference |

| 2b | 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile | 30.1 (Zone of Inhibition in mm) | [3] |

| 2d | 2-(4-Chlorophenyl)-2-hydroxyacetonitrile | 25.3 (Zone of Inhibition in mm) | [3] |

| 2e | 2-Hydroxy-2-(p-tolyl)acetonitrile | 17.2 (Zone of Inhibition in mm) | [3] |

| 2f | 2-(4-Fluorophenyl)-2-hydroxyacetonitrile | 22.1 (Zone of Inhibition in mm) | [3] |

Signaling Pathway Modulation

This compound derivatives are hypothesized to exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the general mechanisms of two such pathways.

Hypothesized STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers.

Potential NF-κB Signaling Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune response, inflammation, and cell survival. Its aberrant activation is linked to cancer development and chemoresistance.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility via the Knoevenagel condensation allows for the generation of a wide array of analogues for structure-activity relationship (SAR) studies. While preliminary data indicate significant anticancer and antimicrobial potential, a more systematic and comprehensive evaluation of a broader range of derivatives is necessary. Future research should focus on synthesizing and testing a library of these compounds to generate robust quantitative data. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways like STAT3 and NF-κB, will be crucial for the rational design of more potent and selective therapeutic agents. This in-depth understanding will pave the way for the potential clinical development of this compound derivatives as novel anticancer and antimicrobial drugs.

References

Mechanism of Action of Chlorobenzonitrile Compounds in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobenzonitrile-containing compounds have emerged as a promising class of molecules in oncology research, demonstrating significant cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action of several key classes of chlorobenzonitrile derivatives. It consolidates quantitative data on their anticancer activities, details the experimental protocols for their evaluation, and visualizes the implicated signaling pathways. The primary mechanisms discussed include the induction of apoptosis through the inhibition of anti-apoptotic proteins, disruption of microtubule dynamics leading to cell cycle arrest, and the complex interplay of various signaling cascades that ultimately lead to cancer cell death. This document serves as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

The chlorobenzonitrile moiety, a benzene ring substituted with both a chlorine atom and a nitrile group, is a versatile scaffold in medicinal chemistry. Its derivatives have been investigated for a range of pharmacological activities, with a notable focus on their potential as anticancer agents. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the compounds, while the nitrile group can participate in various interactions with biological targets. This guide focuses on three distinct classes of chlorobenzonitrile derivatives that have shown significant promise in preclinical studies:

-

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

-

4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

-

Fused Benzo[h]chromeno[2,3-d]pyrimidine Derivatives

This document will elucidate the mechanisms through which these compounds exert their anticancer effects, providing a foundation for further research and development.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of representative chlorobenzonitrile derivatives against various cancer cell lines. The data is presented as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Table 1: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [1]

| Compound | R-group (Substitution on Benzoyl Moiety) | Cancer Cell Line | GI50 (µM) |

| 5a | 4-Cl | HUH7 (Liver) | 4.64 |

| FOCUS (Liver) | 4.15 | ||

| 5c | 4-OCH3 | HEPG2 (Liver) | 7.22 |

| HEP3B (Liver) | 1.67 | ||

| MCF7 (Breast) | 6.09 | ||

| BT20 (Breast) | 11.62 | ||

| CAMA-1 (Breast) | 1.22 | ||

| HCT116 (Colon) | 6.18 | ||

| KATO-3 (Gastric) | 10.07 | ||

| MFE-296 (Endometrial) | 9.73 | ||

| 5e | 4-NO2 | T47D (Breast) | 0.31 |

| 5g | 2,4-di-F | MAHLAVU (Liver) | 7.00 |

Table 2: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues [2]

| Compound | Cancer Cell Line | % Growth Inhibition (at 10 µM) |

| 6h | SNB-19 (CNS) | 65.12 |

| NCI-H460 (Non-Small Cell Lung) | 55.61 | |

| SNB-75 (CNS) | 54.68 |

Table 3: Anticancer Activity of Fused Benzo[h]chromeno[2,3-d]pyrimidine Derivative 3a

| Compound | Cancer Cell Lines | % Growth |

| 3a (4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidine) | 9 Cancer Cell Lines | -51.24 to -2.39 (Lethal) |

| 29 Cancer Cell Lines | 1.98 to 32.43 (Significant Activity) | |

| 14 Cancer Cell Lines | 32.47 to 48.02 (Moderate Activity) | |

| 7 Cancer Cell Lines | 52.21 to 70.89 (Weak Activity) |

Mechanisms of Action and Signaling Pathways

The anticancer effects of chlorobenzonitrile derivatives are mediated through various mechanisms, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several chlorobenzonitrile derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.

-

Inhibition of Anti-Apoptotic Proteins (Bcl-2 and Mcl-1): The fused benzo[h]chromeno[2,3-d]pyrimidine derivative 3a has been suggested to exert its pro-apoptotic effects by inhibiting the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins normally prevent apoptosis by sequestering pro-apoptotic proteins like Bax and Bak. Inhibition of Bcl-2 and Mcl-1 leads to the activation of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][4]

Disruption of Microtubule Dynamics and Cell Cycle Arrest

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.

-

Tubulin Polymerization Inhibition: The 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues are designed as tubulin inhibitors.[2] By binding to tubulin, these compounds inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest ultimately triggers apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of chlorobenzonitrile derivatives.

Synthesis of Chlorobenzonitrile Derivatives

-

General Procedure for the Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Hydrochloride Salts: [1]

-